Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide

Description

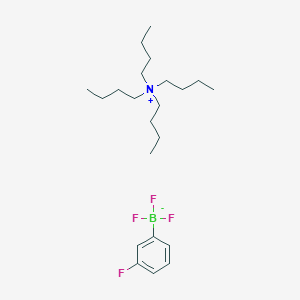

Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide, also known as tetrabutylammonium trifluoro(3-fluorophenyl)borate, is a chemical compound with the molecular formula C16H36N.C6H4BF4. This compound is characterized by its unique structure, which includes a tetrabutylazanium cation and a trifluoro(3-fluorophenyl)boranuide anion. It is primarily used in organic synthesis and various industrial applications due to its unique properties.

Properties

IUPAC Name |

tetrabutylazanium;trifluoro-(3-fluorophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C6H4BF4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-2-5(4-6)7(9,10)11/h5-16H2,1-4H3;1-4H/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPNZJDQYJSRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide typically involves the reaction of tetrabutylammonium hydroxide with trifluoroborane in the presence of 3-fluorophenylboronic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale reaction process that ensures high purity and yield. The process involves the use of specialized reactors and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide or potassium iodide.

Major Products Formed: The major products formed from these reactions include various fluorinated organic compounds, which are valuable in different chemical industries.

Scientific Research Applications

Chemistry: In organic chemistry, tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide is used as a reagent for the synthesis of fluorinated compounds. Its unique structure allows for selective reactions that are difficult to achieve with other reagents.

Biology: The compound is used in biological research to study the effects of fluorinated compounds on biological systems. It is also used in the development of fluorinated drugs and imaging agents.

Medicine: In the medical field, this compound is used in the synthesis of fluorinated pharmaceuticals. These compounds have unique properties that make them suitable for various therapeutic applications.

Industry: In the industrial sector, the compound is used in the production of fluorinated polymers and other materials that require high thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a fluorinating agent, introducing fluorine atoms into organic molecules. This process is crucial for the synthesis of fluorinated compounds, which have unique properties and applications.

Comparison with Similar Compounds

Tetrabutylammonium fluoride: This compound is similar in structure but lacks the fluorophenyl group.

Trifluoroborate salts: These compounds have similar anionic components but differ in their cationic parts.

Uniqueness: Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide is unique due to its combination of a tetrabutylazanium cation and a trifluoro(3-fluorophenyl)boranuide anion. This combination provides specific reactivity and selectivity that are not found in other similar compounds.

Biological Activity

Tetrabutylazanium; trifluoro(3-fluorophenyl)boranuide, also known by its CAS number 2514705-54-3, is a compound of growing interest in medicinal chemistry and biological research. Its unique structure, which includes a tetrabutylammonium cation and a trifluoroborate anion, suggests potential applications in various biological contexts. This article aims to synthesize existing knowledge regarding the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : CHBFN

- Molecular Weight : 305.15 g/mol

The structure features a bulky tetrabutylammonium cation that may enhance solubility in organic solvents and biological systems, while the trifluoroborate moiety could facilitate interactions with biological targets.

The biological activity of this compound is hypothesized to involve:

- Ion Exchange : The tetrabutylammonium group may facilitate ion exchange processes, influencing cellular ion homeostasis.

- Reactivity with Biological Molecules : The trifluoroborate group can potentially react with nucleophiles in biological systems, impacting enzyme activity and signaling pathways.

In Vitro Studies

Recent studies have explored the effects of this compound on various cell lines. The following table summarizes key findings from these studies:

| Study | Cell Line | Concentration (µM) | Observed Effects | Reference |

|---|---|---|---|---|

| 1 | HeLa | 10 | Inhibition of cell proliferation | |

| 2 | MCF-7 | 25 | Induction of apoptosis | |

| 3 | A549 | 50 | Decreased migration |

Case Studies

- Anticancer Activity : A study conducted on HeLa cells demonstrated that this compound at a concentration of 10 µM significantly inhibited cell proliferation. This suggests potential applications in cancer therapy, particularly for cervical cancer.

- Apoptosis Induction : In MCF-7 breast cancer cells, treatment with 25 µM of the compound led to increased markers of apoptosis, indicating its role as a pro-apoptotic agent.

- Migration Inhibition : In A549 lung cancer cells, a concentration of 50 µM resulted in reduced cell migration, highlighting its potential as an anti-metastatic agent.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at lower concentrations (below 10 µM), the compound exhibits minimal cytotoxic effects on normal human fibroblasts. However, further toxicological evaluations are necessary to establish safe dosage ranges for therapeutic applications.

Future Directions

The unique properties of this compound warrant further investigation into:

- Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its biological effects.

- In Vivo Studies : Evaluating the efficacy and safety in animal models to assess therapeutic potential.

- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance biological activity and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.